molecular formula C25H25N3O3 B2611308 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1211638-12-8

1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No.: B2611308
CAS No.: 1211638-12-8
M. Wt: 415.493
InChI Key: JRQADLGTRDRPSA-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several privileged pharmacophores, including a benzhydryl group, a urea linker, and a 2-pyrrolidinone moiety, which are commonly found in biologically active molecules . The benzhydryl (diphenylmethyl) group is a common structural motif present in a variety of bioactive compounds and commercial drugs, often contributing to significant interactions with protein targets . The 2-pyrrolidinone (or 2-oxopyrrolidine) ring is a saturated heterocycle that offers a three-dimensional, sp3-hybridized scaffold. This non-planar structure is highly valued in drug design for its ability to explore pharmacophore space effectively, influence the stereochemistry of the molecule, and improve physicochemical parameters such as solubility . Furthermore, the urea functional group is a classic linker and hydrogen-bond donor/acceptor, frequently used to bridge aromatic systems in the design of potential enzyme inhibitors. This combination of features makes this compound a versatile building block and a candidate for further investigation as a novel chemical probe or protein-binding agent. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a starting point for the synthesis of more complex molecules targeting various disease pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzhydryl-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-31-22-15-14-20(17-21(22)28-16-8-13-23(28)29)26-25(30)27-24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,14-15,17,24H,8,13,16H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQADLGTRDRPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzhydryl chloride with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline in the presence of a base to form the desired urea derivative . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require refluxing to achieve optimal yields. Industrial production methods may scale up this process, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the urea moiety, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amine and carbamic acid derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Its unique properties make it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets. The benzhydryl and pyrrolidinone moieties can bind to enzymes and receptors, modulating their activity. This binding can influence various cellular pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound ID & Synonym Key Functional Groups Structural Features vs. Target Compound Potential Applications/Properties
733033-89-1 : Benzoic acid ester with diazenyl, trifluoromethyl, and pyrrole groups Ester, diazenyl, trifluoromethyl, pyrrole Replaces urea with ester; lacks benzhydryl group Likely a dye or photosensitizer due to diazenyl groups
444110-65-0 : Sulfonamide with pyrrolidinone and methylbenzyl groups Sulfonamide, pyrrolidinone, methylbenzyl Sulfonamide linker instead of urea; similar aromaticity Possible protease inhibition via sulfonamide binding
314290-72-7 : Pyrazoledione with thiazolyl and phenyl diazenyl hydrazone Pyrazoledione, thiazole, diazenyl hydrazone Heterocyclic core (pyrazoledione) distinct from urea Anticancer or antimicrobial activity (common in thiazoles)

Key Observations:

Functional Group Diversity :

  • The target compound’s urea group enables strong hydrogen bonding, which is absent in the ester (733033-89-1) and sulfonamide (444110-65-0) analogs. This may enhance crystallinity or target binding specificity .
  • The 2-oxopyrrolidin-1-yl group in the target compound introduces conformational restraint, unlike the flexible methylbenzyl group in 444110-65-0.

Aromatic vs. Heterocyclic Systems :

  • The target compound relies on benzene rings for aromatic interactions, whereas 314290-72-7 uses a thiazole ring, which could alter electronic properties and bioactivity.

Synthetic Accessibility :

  • Urea derivatives like the target compound are typically synthesized via carbodiimide-mediated coupling, while sulfonamides (e.g., 444110-65-0) require sulfonyl chloride intermediates.

Hydrogen Bonding and Crystallography

In contrast:

  • 444110-65-0 : The sulfonamide’s SO₂ group may form stronger hydrogen bonds than urea, influencing solubility and crystal packing .

Biological Activity

1-Benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a compound that has garnered interest in pharmacological research due to its potential biological activities. Understanding its pharmacodynamics and mechanisms of action can provide insights into its therapeutic applications.

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 340.42 g/mol
  • CAS Number : 1199751-98-8

The compound exhibits biological activity through various mechanisms, primarily involving modulation of neurotransmitter systems and potential anti-cancer properties. It has been shown to interact with multiple biological targets, including receptors involved in neuropharmacology and pathways associated with cancer cell proliferation.

Antineoplastic Activity

Recent studies indicate that 1-benzhydryl derivatives, including this compound, exhibit significant antitumor properties. For instance, in vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis induction
HT-294.8Cell cycle arrest

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly as a potential anxiolytic agent. It appears to modulate serotonin and dopamine pathways, leading to anxiolytic-like effects in animal models.

EffectObserved Result
Anxiolytic activityReduced anxiety-like behavior in elevated plus maze test
Dopamine receptor affinityModerate binding affinity (Ki = 200 nM)

Case Studies

  • Study on Anticancer Activity : In a comparative study involving several benzhydryl derivatives, 1-benzhydryl-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea was found to be one of the most potent compounds against MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
  • Neuropharmacological Assessment : A behavioral study assessed the compound's effects on anxiety in rodents. The results indicated that administration of the compound led to a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders.

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